N-cycloheptyl-3-(2-thienyl)acrylamide
Description
N-Cycloheptyl-3-(2-thienyl)acrylamide is an acrylamide derivative featuring a 2-thienyl group at the α,β-unsaturated carbonyl position and a cycloheptyl substituent on the amide nitrogen.
Properties
Molecular Formula |
C14H19NOS |
|---|---|
Molecular Weight |
249.37g/mol |
IUPAC Name |
(E)-N-cycloheptyl-3-thiophen-2-ylprop-2-enamide |
InChI |
InChI=1S/C14H19NOS/c16-14(10-9-13-8-5-11-17-13)15-12-6-3-1-2-4-7-12/h5,8-12H,1-4,6-7H2,(H,15,16)/b10-9+ |
InChI Key |
IGGYSCHXVAPPCX-MDZDMXLPSA-N |
SMILES |
C1CCCC(CC1)NC(=O)C=CC2=CC=CS2 |
Isomeric SMILES |
C1CCCC(CC1)NC(=O)/C=C/C2=CC=CS2 |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C=CC2=CC=CS2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features:
- Core Structure : The α,β-unsaturated acrylamide backbone enables conjugation, influencing reactivity and biological interactions.
- Cycloheptyl Substituent : The bulky N-cycloheptyl group may modulate solubility, steric interactions, and binding affinity compared to smaller substituents (e.g., phenyl or alkyl groups).
Comparison with Structural Analogs
Substituent Variations on the Amide Nitrogen
The N-substituent significantly impacts physicochemical and biological properties:
Key Observations :
Aromatic Group Variations
The α,β-unsaturated carbonyl’s aryl/heteroaryl group influences reactivity and bioactivity:
Key Observations :
Key Observations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
